N-benzyl-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-benzyl-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclopropyl group at the 6-position, a phenyl group at the 1-position, and an N-benzyl-substituted acetamide moiety at the 5-position. This scaffold is associated with diverse pharmacological activities, including antimicrobial and kinase inhibitory properties, as observed in structurally related compounds .
Properties
IUPAC Name |
N-benzyl-2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-20(24-13-16-7-3-1-4-8-16)15-27-21(17-11-12-17)26-22-19(23(27)30)14-25-28(22)18-9-5-2-6-10-18/h1-10,14,17H,11-13,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFZTZDICUFUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of SR-01000920145 is the Rev-ErbA . Rev-ErbA is a nuclear receptor that plays an essential role in regulating the expression of various genes.
Mode of Action
SR-01000920145 acts as an agonist of Rev-ErbA. This means it binds to this receptor and activates it, leading to an increase in the constitutive repression of genes regulated by Rev-ErbA. The interaction between SR-01000920145 and its target leads to changes in gene expression, which can have various downstream effects.
Biochemical Pathways
The activation of Rev-ErbA by SR-01000920145 affects several biochemical pathways. For instance, it has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle. .
Result of Action
The activation of Rev-ErbA by SR-01000920145 has several molecular and cellular effects. For example, it has been shown to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, without affecting the viability of normal cells or tissues.
Biological Activity
N-benzyl-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound belonging to the pyrazolo-pyrimidine class, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives. The compound this compound has shown significant inhibitory effects against various cancer cell lines. For instance:
- Mechanism of Action : It acts by inhibiting key signaling pathways involved in tumor growth and proliferation. Specifically, it has been noted to inhibit BRAF(V600E) and EGFR pathways which are crucial in several cancers .
-
Case Studies :
- In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231), showing a synergistic effect when combined with doxorubicin .
- Another study indicated that pyrazole derivatives exhibit cytotoxicity against leukemia cell lines, further supporting their role as potential anticancer agents .
Anti-inflammatory Activity
N-benzyl derivatives have also been investigated for their anti-inflammatory properties. The compound exhibits the following characteristics:
- Inhibition of Pro-inflammatory Cytokines : It reduces levels of TNF-alpha and IL-6 in cell culture studies.
- Animal Models : In murine models of inflammation (e.g., carrageenan-induced paw edema), this compound showed a significant reduction in swelling compared to control groups .
Antibacterial Activity
The antibacterial activity of N-benzyl derivatives has been evaluated against various bacterial strains:
- Spectrum of Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating potent antibacterial activity comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo compounds. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to target proteins |
| Benzyl Substitution | Increases lipophilicity and cellular uptake |
| Oxo Group at Position 4 | Essential for maintaining biological activity |
Scientific Research Applications
The compound N-benzyl-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide represents a novel structure within the realm of medicinal chemistry, particularly for its potential applications in pharmacology. This article delves into its scientific research applications, highlighting its biological activities, synthesis methods, and potential therapeutic uses.
Structural Representation
The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The cyclopropyl group and benzyl moiety contribute to its unique pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with pyrazolo-pyrimidine scaffolds exhibit significant anticancer properties. Research has shown that N-benzyl derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance:
- Mechanism of Action : These compounds may act as inhibitors of kinases involved in cancer progression, leading to reduced cell viability in various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows it to exert effects on neuronal health and survival:
- Research Findings : Studies have shown that N-benzyl derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease.
Antimicrobial Properties
Compounds similar to N-benzyl derivatives have demonstrated antimicrobial activity against various pathogens:
- Case Studies : Research indicates efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Analgesic and Anti-inflammatory Activities
The analgesic properties of pyrazolo-pyrimidines have been documented, with implications for pain management therapies:
- Experimental Evidence : Animal studies have shown that these compounds can significantly reduce pain responses in inflammatory models.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors:
- Formation of the pyrazolo-pyrimidine core.
- Introduction of the cyclopropyl group through cyclization reactions.
- Benzylation followed by acetamide formation.
Derivative Exploration
Exploration of various derivatives has been conducted to enhance the pharmacological profile:
- Modifications at the benzyl or acetamide position can lead to improved potency and selectivity.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at the pyrazolo[3,4-d]pyrimidine core and acetamide side chain. The following table summarizes critical differences:
- Cyclopropyl vs. Chlorobenzyl : The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the 4-chlorobenzyl group in ’s analog, which introduces steric bulk and electron-withdrawing effects .
- Benzyl vs.
Key Research Findings
- Metabolic Stability: Cyclopropyl-containing analogs (e.g., and the target compound) exhibit prolonged half-lives in vitro compared to non-cyclopropyl derivatives .
- Activity-Structure Relationships : Substitution at the acetamide nitrogen (e.g., benzyl vs. benzo[d][1,3]dioxol in ) significantly impacts target affinity. Bulkier groups may hinder binding, while planar aromatic systems enhance it .
Preparation Methods
Q & A
Q. What are the common synthetic routes for N-benzyl-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like pyrazole derivatives and chlorophenyl intermediates under reflux conditions .
- Step 2 : Introduction of the cyclopropyl group through nucleophilic substitution or cross-coupling reactions, often using palladium catalysts .
- Step 3 : Acylation of the intermediate with N-benzyl chloroacetamide in solvents like dimethyl sulfoxide (DMSO) or ethanol, catalyzed by bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
- Critical Factors : Reaction temperature (60–100°C), solvent polarity, and catalyst selection significantly impact yield (reported 50–70%) and purity .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, with aromatic protons typically appearing at δ 7.2–8.6 ppm and carbonyl groups at δ 165–175 ppm .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity .
- X-ray Crystallography : Resolves 3D structure and bond angles, critical for studying binding interactions .
Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : These derivatives exhibit diverse activities:
- Anticancer : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Anti-inflammatory : Suppression of COX-2 and TNF-α pathways in cell-based assays (IC₅₀: 1–10 μM) .
- Antimicrobial : Disruption of bacterial cell wall synthesis (MIC: 2–8 μg/mL against S. aureus) .
- Mechanistic Studies : Target validation requires enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in acylation steps, while ethanol minimizes side reactions .
- Catalyst Screening : NaH improves deprotonation efficiency in thioacetamide reactions, whereas K₂CO₃ is preferable for milder conditions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents intermediate decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions arise due to assay variability or structural analogs. Solutions include:
- Comparative Dose-Response Assays : Standardize protocols (e.g., MTT vs. ATP-luciferase) to validate IC₅₀ values .
- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing trifluoromethoxy with methoxy groups) to isolate bioactive motifs .
- Orthogonal Validation : Use CRISPR-edited cell lines or knockout models to confirm target specificity .
Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence bioactivity?
- Methodological Answer : Substituent effects are evaluated via:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance kinase inhibition by increasing electrophilicity at the pyrimidine N3 position .
- Hydrophobic Moieties (e.g., benzyl) : Improve membrane permeability (logP >3) and intracellular retention .
- Steric Hindrance : Bulky groups (e.g., tert-butyl) reduce binding affinity to shallow protein pockets but improve metabolic stability .
- Quantitative SAR (QSAR) Models : Computational tools like CoMFA predict bioactivity trends for novel analogs .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Key approaches include:
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions, with scoring functions (e.g., ΔG = -9.5 kcal/mol) prioritizing high-affinity poses .
- Molecular Dynamics (GROMACS) : Assesses binding stability over 100-ns simulations, highlighting critical hydrogen bonds with catalytic lysine residues .
- Pharmacophore Modeling (MOE) : Identifies essential features (e.g., hydrogen bond acceptors at 2.8 Å) for scaffold optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
